An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)oxolane-2,5-dione
An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-(2-Chlorophenyl)oxolane-2,5-dione is a sparsely documented compound. Consequently, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to infer its chemical properties, synthesis, and potential biological activities. All predicted data should be confirmed through empirical investigation.
Introduction
3-(2-Chlorophenyl)oxolane-2,5-dione, also known as 2-(2-chlorophenyl)succinic anhydride, is a substituted cyclic dicarboxylic anhydride. Its structure, featuring a reactive anhydride ring and a chlorinated phenyl group, suggests a potential for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications in research and development, particularly in medicinal chemistry.
Predicted Physicochemical Properties
The physicochemical properties of 3-(2-Chlorophenyl)oxolane-2,5-dione can be estimated by examining its constituent parts and related molecules. The presence of the chlorophenyl group is expected to increase its molecular weight, melting point, and lipophilicity compared to the parent succinic anhydride.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₇ClO₃ | |
| Molecular Weight | 210.61 g/mol | |
| Appearance | White to off-white crystalline solid | Based on analogous substituted succinic anhydrides. |
| Melting Point | 53-55 °C (for Phenylsuccinic anhydride) | The melting point is likely to be in a similar range to phenylsuccinic anhydride, with some variation due to the chloro-substitution. |
| Boiling Point | > 190 °C at reduced pressure | Based on the boiling point of phenylsuccinic anhydride (191-192 °C/12 mmHg). |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, CH₂Cl₂, acetone); reacts with protic solvents (e.g., water, alcohols). | General solubility of cyclic anhydrides. |
Synthesis
The most probable synthetic route to 3-(2-Chlorophenyl)oxolane-2,5-dione is through the dehydration of its corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid.
Proposed Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione
This protocol is adapted from the synthesis of phenylsuccinic anhydride.
Materials:
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2-(2-chlorophenyl)succinic acid
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Acetyl chloride or Acetic anhydride
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Toluene (or another suitable aprotic solvent for azeotropic water removal)
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Anhydrous diethyl ether (for crystallization)
Procedure:
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A solution of 2-(2-chlorophenyl)succinic acid in toluene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
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An excess of a dehydrating agent, such as acetyl chloride or acetic anhydride, is added to the flask.
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The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
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After the reaction is complete (no more water is collected), the mixture is cooled to room temperature.
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The toluene and excess dehydrating agent are removed under reduced pressure using a rotary evaporator.
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The resulting crude product is purified by recrystallization from a suitable solvent, such as anhydrous diethyl ether, to yield 3-(2-Chlorophenyl)oxolane-2,5-dione as a crystalline solid.
Diagram of Synthetic Workflow:
